(5-Methyl-1H-pyrazol-4-yl)boronic acid - 1071455-14-5

(5-Methyl-1H-pyrazol-4-yl)boronic acid

Catalog Number: EVT-498140
CAS Number: 1071455-14-5
Molecular Formula: C4H7BN2O2
Molecular Weight: 125.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3,5-disubstituted pyrazoles typically involves the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine or substituted hydrazines. For instance, the reaction of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-(4H-)-one in an ionic liquid (ethylammonium nitrate) yielded 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H-)-ones. []

Molecular Structure Analysis

Several crystallographic studies have been conducted on various 3,5-disubstituted pyrazole derivatives, providing insights into their structural features and supramolecular organization. For example, in the crystal structure of (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1, 2, 3-triazole-4-carbohydrazide, the pyrazole ring is nearly planar, and the molecule exhibits intermolecular hydrogen bonding interactions. []

Applications
  • Antimicrobial activity: Several studies have reported the antimicrobial activity of 3,5-disubstituted pyrazoles against various bacterial and fungal strains. For instance, a series of 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines and 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones exhibited promising antimicrobial activity. []
  • Anti-inflammatory activity: Some 3,5-disubstituted pyrazoles have demonstrated anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory drugs. For instance, a novel pyrazole compound, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), exhibited significant anti-inflammatory activity in animal models. []

1-(4-Chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

    Compound Description: This compound features a complex structure incorporating pyrazole, triazole, and carbohydrazide moieties. The study focuses on its molecular structure, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies. []

    Compound Description: This compound is characterized by its crystal structure, determined to be a monoclinic crystal system. []

(E)-3-Methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

    Compound Description: This compound's crystal structure is the main focus of the study, revealing a triclinic crystal system. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

    Compound Description: The study elucidates the crystal structure of this compound, which exists as a hemisolvate with ethanol. Intramolecular hydrogen bonding patterns are also discussed. []

    Compound Description: This acrylic acid derivative was synthesized and characterized using various spectroscopic techniques. []

    Compound Description: This Schiff base ligand and its MoO2(II) complex were synthesized and characterized. The study also investigated their DFT properties and in silico bioactivity. []

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile Derivatives

    Compound Description: This research focuses on a catalyst-free synthesis of a combinatorial library of these chromene derivatives, highlighting their potential for drug discovery. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

    Compound Description: This study explores the synthesis and antidiabetic activity of these pyrazole-based heterocycles linked to a sugar moiety. []

    Compound Description: This research details the synthesis and characterization of this triazole-thione derivative. Molecular docking studies were also performed to explore its potential interactions with human prostaglandin reductase (PTGR2). []

1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one

    Compound Description: This study examines the toxicological and biochemical effects of a Cobalt(II) chelate of this pyrazole derivative in rats, providing insights into its potential safety profile. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

    Compound Description: This compound acts as a potent inhibitor of mammalian Elongase of Long-Chain Fatty Acids Family 6 (ELOVL6), making it a potential therapeutic target for diabetes. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

    Compound Description: This study focuses on the synthesis and structural characterization of two isostructural compounds belonging to this class, using single-crystal X-ray diffraction. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

    Compound Description: Two isostructural compounds belonging to this class are examined for their structural features and supramolecular assembly. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

    Compound Description: This research details the synthesis and characterization of this complex heterocyclic compound, focusing on its potential as a precursor for pharmaceutical development. []

5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

    Compound Description: This study describes the crystal structure of this complex compound, determined to be a monosolvate with dimethylformamide. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones

    Compound Description: Two series of these functionalized chalcones were synthesized and characterized. The study highlights variations in their supramolecular assembly based on intermolecular interactions. []

[5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones

    Compound Description: This study explores the synthesis, structural characterization, and biological activities (herbicidal and insecticidal) of a series of these N-phenylpyrazolyl aryl methanone derivatives. []

4-{[4-(3,5-Dimethyl-1H-pyrazol-4-yl)diazenyl]-benzylidene}amino-2-aryl-5-methyl-3H-[1,2,4]-triazol-3-ones

    Compound Description: This study focuses on the synthesis of these azopyrazolobenzylidene derivatives, involving a Japp-Klingemann reaction and subsequent cyclization. Their antimicrobial activity was also evaluated. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    Compound Description: This compound was synthesized and analyzed for its inhibitory potency against selected kinases. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid

    Compound Description: This research investigates the potential of this compound as a 3CLpro non-peptidic inhibitor for COVID-19 through in silico analysis of its absorption, distribution, metabolism, excretion, toxicity, and polypharmacological profile. []

    Compound Description: This research investigates the crystal structure of this pyrazole derivative. []

(E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

    Compound Description: This research investigates the crystal structure of this pyrazole derivative. []

Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate

    Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives. []

N-(5-Methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-phenylureas

    Compound Description: This class of compounds exhibits cholecystokinin (CCK) antagonist activity, particularly as mixed CCK-A/CCK-B ligands. []

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

    Compound Description: This research investigates the crystal structure of this compound, which features a trans (E) configuration around its central double bond. []

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

    Compound Description: This photochromic compound exhibits interesting light-induced changes in both crystalline and solution phases. []

3-Methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H)-ones

    Compound Description: This study presents an environmentally friendly synthesis of these compounds using an ionic liquid as a solvent. []

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines and 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones

    Compound Description: This study explores the synthesis and antimicrobial activity of these dihydropyridine and dihydropyrimidone derivatives. []

4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile

    Compound Description: This nonsteroidal progesterone receptor antagonist, also known as PF-02413873, is investigated for its potential in treating gynecological conditions like endometriosis. [, ]

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    Compound Description: This compound is a potent, third-generation, irreversible inhibitor of T790M-containing EGFR mutants, displaying high selectivity for the drug-resistant double mutants (L858R/T790M, Del/T790M) over wild-type EGFR. []

1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

    Compound Description: This series of pyrazolyl-pyrazolines were synthesized and evaluated for their anti-inflammatory and analgesic properties. []

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides

    Compound Description: These compounds are cholecystokinin (CCK) antagonists, exhibiting both CCK1 selective and mixed CCK antagonist activities. [, ]

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

    Compound Description: These compounds demonstrate hydrogen-bonded chain formations in their crystal structures. []

2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

    Compound Description: This study presents the crystal structure of this compound. []

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones

    Compound Description: These compounds were synthesized via a green and efficient four-component condensation reaction. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole

    Compound Description: This pyrazole derivative, designated as LQFM039, exhibits anti-inflammatory, antinociceptive, and vasorelaxant effects. []

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl)Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

    Compound Description: This N-hetorocyclic ligand and its 3d-metal complexes were synthesized, characterized and evaluated for their antimicrobial, antimycobacterial and cytotoxic activities. []

    Compound Description: The crystal structure of this compound, existing as a methanol hemisolvate, is analyzed, highlighting the presence of intermolecular hydrogen bonding. []

1-acetyl/propyl- 3-aryl-5-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

    Compound Description: This study details the synthesis and pharmacological evaluation of these pyrazoline derivatives, revealing their analgesic and anti-inflammatory properties. []

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

    Compound Description: This study reports the crystal structure of this pyrazole-triazole derivative, revealing a triclinic crystal system. []

Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane

    Compound Description: This compound's crystal structure is investigated, highlighting the formation of sheets through N—H⋯N and N—H⋯O hydrogen bonds. []

Properties

CAS Number

1071455-14-5

Product Name

(5-Methyl-1H-pyrazol-4-yl)boronic acid

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)boronic acid

Molecular Formula

C4H7BN2O2

Molecular Weight

125.92 g/mol

InChI

InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)

InChI Key

ZYXMOCKFGABUGK-UHFFFAOYSA-N

SMILES

B(C1=C(NN=C1)C)(O)O

Canonical SMILES

B(C1=C(NN=C1)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.